molecular formula C21H22FNO2 B5889081 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone

1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone

Cat. No.: B5889081
M. Wt: 339.4 g/mol
InChI Key: MKZRCSAWYRHNED-UHFFFAOYSA-N
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Description

1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as FPEI and is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry and drug discovery. The purpose of

Mechanism of Action

The mechanism of action of FPEI is not fully understood, but it is believed to act as a partial agonist of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. FPEI has been shown to bind to serotonin receptors, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
FPEI has been shown to have several biochemical and physiological effects, including the modulation of serotonin receptor activity, the inhibition of cancer cell growth, and the regulation of gene expression. FPEI has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPEI is its ease of synthesis, which makes it a readily available compound for use in laboratory experiments. FPEI has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of FPEI is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on FPEI, including the development of new drugs targeting serotonin receptors, the investigation of FPEI's potential as a neuroprotective agent, and the exploration of FPEI's potential as a tool for studying cancer biology. Additionally, the development of new synthesis methods for FPEI could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of FPEI involves several steps, including the reaction of 4-fluoroanisole with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with indole-3-carboxaldehyde to form the final product, FPEI. The synthesis of FPEI is relatively straightforward and can be achieved using standard laboratory equipment and techniques.

Scientific Research Applications

FPEI has been shown to have potential applications in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, FPEI has been used as a tool to study the role of serotonin receptors in the brain. FPEI has also been shown to have anticancer properties, making it a potential candidate for cancer drug development. In drug discovery, FPEI has been used as a scaffold for the development of new drugs targeting various biological pathways.

Properties

IUPAC Name

1-[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-21(2,3)20(24)18-14-23(19-7-5-4-6-17(18)19)12-13-25-16-10-8-15(22)9-11-16/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZRCSAWYRHNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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